Sqsrjgigiqcygy-uhfffaoysa-

Description

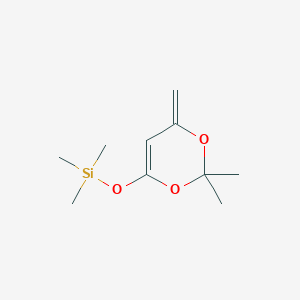

Historical Context and Evolution of Masked Acetoacetate (B1235776) Ester Reagents

The utility of acetoacetic esters, such as ethyl acetoacetate, in organic synthesis has a long and storied history, dating back to the 19th century with the discovery of the Claisen condensation. yale.edu These β-keto esters are prized for the acidity of their α-protons, which allows for the facile formation of enolates that can be alkylated, acylated, and used in a variety of condensation reactions to form new carbon-carbon bonds. slideshare.netfiveable.meucalgary.ca The acetoacetic ester synthesis, a classic named reaction, provides a straightforward method for preparing ketones by alkylating ethyl acetoacetate and subsequently hydrolyzing and decarboxylating the intermediate. pressbooks.pubwikipedia.orglibretexts.org

Over time, the need for greater control over the reactivity of acetoacetate enolates led to the development of "masked" reagents. These reagents protect the reactive functionality of the acetoacetate unit, allowing for specific transformations to be carried out elsewhere in the molecule without interference. The evolution of these masked reagents has progressed from simple enolates to more sophisticated derivatives, such as silyl (B83357) enol ethers. organic-chemistry.org The introduction of the trimethylsilyl (B98337) group, in particular, offered a stable yet readily cleavable protecting group for the enol form of the ketone, enhancing the reagent's utility and predictability in complex synthetic sequences. organic-chemistry.org

Significance of 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin in Contemporary Synthetic Methodologies

2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin stands out as a particularly effective masked acetoacetate equivalent in modern organic synthesis. frontiersin.org Its dioxinone framework provides a stable platform that is compatible with a wide range of reaction conditions, including those involving transition-metal-catalyzed processes. frontiersin.org This stability allows for its incorporation into intricate synthetic strategies where other, more sensitive, acetoacetate derivatives might fail. frontiersin.orgnih.gov

A key application of this reagent is in vinylogous aldol (B89426) reactions, where it serves as a nucleophile to form β-hydroxy dioxinones. nih.gov These intermediates are valuable building blocks in the synthesis of complex natural products. For instance, the Scheidt group has successfully employed this dioxinone silyl enol ether in the total synthesis of neopeltolide (B1256781) and okilactomycin. frontiersin.orgnih.gov In these syntheses, the dioxinone fragment was crucial for constructing key carbon skeletons, demonstrating its power in assembling complex molecular frameworks. frontiersin.orgnih.gov

The reagent's utility is further highlighted in its role as a precursor to acylketenes. frontiersin.org Thermal or photochemical activation can convert the dioxinone into a highly reactive acylketene, which can then be trapped by various nucleophiles to generate β-keto acid derivatives. This strategy has proven effective in the synthesis of macrocyclic natural products. frontiersin.orgnih.gov

Scope and Limitations of the Dioxinone Framework in Chemical Transformations

The dioxinone framework of 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin offers a unique combination of stability and reactivity. frontiersin.org The dioxinone group is notably stable under a variety of conditions, including exposure to strong acids and various transition-metal-catalyzed reactions like olefin metathesis and palladium-mediated cross-coupling. frontiersin.org This robustness allows for a broad scope of chemical transformations to be performed on molecules containing this moiety without degrading the masked acetoacetate unit.

However, the dioxinone framework is not without its limitations. It is sensitive to strong bases and high temperatures, which can lead to decomposition and restrict its application in certain synthetic contexts. frontiersin.orgnih.gov The development of novel dioxinone derivatives with enhanced stability and diverse structures is an ongoing area of research aimed at overcoming these limitations and expanding the synthetic utility of this valuable class of reagents. frontiersin.orgnih.gov

The reactivity of the silyl enol ether portion of the molecule allows for a range of nucleophilic additions, making it a valuable tool for C-C bond formation. researchgate.net For instance, it can participate in Mukaiyama aldol reactions, as demonstrated in the total synthesis of (-)-callipeltoside A. nih.gov

Table 1: Selected Applications of 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin in Total Synthesis

| Natural Product | Key Reaction Type | Intermediate | Reference |

| Neopeltolide | Vinylogous aldol reaction | β-hydroxy dioxinone | frontiersin.orgnih.gov |

| Okilactomycin | Copper-catalyzed vinylogous aldol reaction | β-hydroxy dioxinone | frontiersin.orgnih.gov |

| (-)-Callipeltoside A | Vinylogous Mukaiyama aldol reaction | Dioxinone intermediate | nih.gov |

Properties

Molecular Formula |

C10H18O3Si |

|---|---|

Molecular Weight |

214.33 g/mol |

IUPAC Name |

(2,2-dimethyl-6-methylidene-1,3-dioxin-4-yl)oxy-trimethylsilane |

InChI |

InChI=1S/C10H18O3Si/c1-8-7-9(13-14(4,5)6)12-10(2,3)11-8/h7H,1H2,2-6H3 |

InChI Key |

SQSRJGIGIQCYGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OC(=C)C=C(O1)O[Si](C)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethyl 6 Trimethylsilyl Oxy 4h 1,3 Dioxin and Its Analogues

Established Synthetic Routes to the 4H-1,3-Dioxin-4-one Scaffold

The synthesis of 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin-4-one fundamentally relies on the initial construction of the 4H-1,3-dioxin-4-one core. This heterocyclic system is most commonly derived from the reaction of diketene (B1670635) with a ketone, typically acetone (B3395972), in the presence of an acid catalyst. sci-hub.se This reaction yields 2,2,6-trimethyl-4H-1,3-dioxin-4-one, the direct precursor to the target silylated compound.

Silylation Strategies for Enol Equivalents

The conversion of 2,2,6-trimethyl-4H-1,3-dioxin-4-one to its silyl (B83357) enol ether, 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin-4-one, is a crucial step that transforms the methyl group at the 6-position into a reactive enolate equivalent. Silyl enol ethers are generally prepared by reacting an enolizable carbonyl compound with a silyl electrophile in the presence of a base, or by reacting a pre-formed enolate with a silyl electrophile. wikipedia.org

Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl) and trimethylsilyl triflate (TMSOTf), with the latter being more reactive. wikipedia.org The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, leading to either the kinetic or thermodynamic silyl enol ether. wikipedia.org For the synthesis of the target compound from 2,2,6-trimethyl-4H-1,3-dioxin-4-one, deprotonation of the C6-methyl group is required. This is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by trapping the resulting enolate with a trimethylsilyl halide. researchgate.net

In a related synthesis of a bromo-substituted benzodioxinone, sodium bis(trimethylsilyl)amide was used as the base to generate the enolate, which was then trapped with chlorotrimethylsilane (B32843) at -78 °C. chemicalbook.com This methodology can be adapted for the silylation of 2,2,6-trimethyl-4H-1,3-dioxin-4-one.

Table 1: Common Reagents for Silyl Enol Ether Formation

| Silylating Agent | Base | Typical Solvent | Temperature (°C) |

| Trimethylsilyl chloride (TMSCl) | Lithium diisopropylamide (LDA) | Tetrahydrofuran (B95107) (THF) | -78 to 0 |

| Trimethylsilyl chloride (TMSCl) | Triethylamine (Et3N) | Dichloromethane (DCM) | Room Temperature |

| Trimethylsilyl triflate (TMSOTf) | 2,6-Lutidine | Dichloromethane (DCM) | 0 to Room Temperature |

| Sodium bis(trimethylsilyl)amide | - | Tetrahydrofuran (THF) | -78 |

Precursor Chemistry and Reaction Conditions

The primary precursor for the 4H-1,3-dioxin-4-one scaffold is diketene. The reaction of diketene with acetone, catalyzed by an acid such as p-toluenesulfonic acid, provides 2,2,6-trimethyl-4H-1,3-dioxin-4-one in high yield. sci-hub.se This compound is also commercially available. sigmaaldrich.comresearchgate.net

The subsequent silylation to form 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin-4-one involves the careful selection of a strong base to deprotonate the C6-methyl group. The use of lithium diisopropylamide (LDA) in an ethereal solvent like tetrahydrofuran (THF) at low temperatures (typically -78 °C) is a standard method for generating the kinetic enolate. wikipedia.org The in-situ generated enolate is then quenched with a trimethylsilyl electrophile, such as trimethylsilyl chloride, to furnish the desired silyl enol ether. The reaction must be carried out under anhydrous conditions to prevent quenching of the enolate and hydrolysis of the silylating agent and product.

Advanced Approaches to Functionalized 6-Silyloxydioxins

The silyl enol ether functionality in 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin-4-one opens avenues for various carbon-carbon bond-forming reactions, allowing for the introduction of diverse substituents at the 6-position with high levels of control.

Stereoselective Introduction of Substituents

A significant application of 6-silyloxydioxins is their participation in stereoselective aldol (B89426) reactions. The silyl enol ether acts as a nucleophile, reacting with aldehydes and ketones in the presence of a Lewis acid to form β-hydroxy carbonyl compounds. The stereochemical outcome of these reactions can often be controlled by the choice of chiral auxiliaries or catalysts.

For instance, enantioselective aldol condensations of silyl enol ethers derived from 6-alkylated dioxinones with chiral aldehydes have been achieved using titanium tetrachloride as a mediator. This approach allows for the synthesis of 1,3-dioxin-4-ones bearing a 2,3-dihydroxylated alkyl group at the 6-position in a highly enantioselective manner. Furthermore, the use of chiral tartaric acid-derived (acyloxy)borane complexes as catalysts in Mukaiyama-type aldol reactions of 4-trimethylsiloxy-6-methylene-1,3-dioxins has been reported to yield enantiomerically enriched products.

Chemo- and Regioselective Derivatization

The 4H-1,3-dioxin-4-one ring system possesses multiple reactive sites, making chemo- and regioselective derivatization a key challenge and opportunity. The silyl enol ether functionality at the 6-position directs reactions to this site. For example, the reaction of silyl enol ethers with electrophiles allows for the introduction of a variety of functional groups.

The regioselectivity of reactions on the 1,3-dioxin-4-one scaffold can be influenced by the reaction conditions and the nature of the electrophile. researchgate.net In the context of the silylated derivative, the nucleophilic character is localized at the double bond of the enol ether, directing electrophilic attack to the carbon atom that was formerly the methyl group. This allows for selective functionalization at this position, leaving the rest of the dioxinone ring intact under appropriate conditions. For instance, sulfenylation of silyl enol ethers with reagents like PhSCl proceeds with high regioselectivity to introduce a thioether group. wikipedia.org

Green Chemistry Principles in the Synthesis of 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin-4-one

The application of green chemistry principles to the synthesis of fine chemicals is of growing importance. While specific studies on the green synthesis of 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin-4-one are not extensively reported, general strategies for the sustainable synthesis of silyl enol ethers can be applied.

Key principles of green chemistry that are relevant include:

Atom Economy: The initial synthesis of the 2,2,6-trimethyl-4H-1,3-dioxin-4-one precursor from diketene and acetone is an addition reaction with high atom economy. In the subsequent silylation step, the choice of base and silylating agent can impact the atom economy.

Use of Catalysis: Employing catalytic amounts of a base or a catalyst for the silylation reaction is preferable to using stoichiometric reagents. sci-hub.se Recent developments have shown that supported bases can be used catalytically and recycled for the synthesis of silyl enol ethers, improving the sustainability of the process. sci-hub.se

Solvent-Free Conditions: Performing reactions under solvent-free conditions can significantly reduce waste and environmental impact. A mild, solvent-free procedure for the synthesis of silyl enol ethers using a catalytic amount of a solid-supported base has been developed. sci-hub.se

Safer Solvents and Reagents: When solvents are necessary, the use of greener alternatives to hazardous solvents like chlorinated hydrocarbons is encouraged. The development of transition-metal and photoredox catalyst-free methods for the functionalization of silyl enol ethers also contributes to a greener synthetic approach.

By integrating these principles, the synthesis of 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin-4-one and its subsequent transformations can be made more environmentally benign.

Solvent-Free or Environmentally Benign Reaction Systems.

Recent research has emphasized the development of solvent-free and environmentally benign systems for the synthesis of derivatives of Meldrum's acid, the precursor to its silylated analogues. These methods aim to reduce the environmental impact by minimizing or eliminating the use of hazardous organic solvents.

One notable approach is the Knoevenagel condensation of Meldrum's acid with various aldehydes. This reaction can be carried out under solvent-free conditions, often with the use of a recyclable catalyst. For instance, L-Tyrosine has been effectively used as a recyclable catalyst for the condensation of arylaldehydes with Meldrum's acid under grinding, a solvent-free method. ijsrst.com Similarly, novel vanillidene derivatives of Meldrum's acid have been synthesized in a solvent-free environment. grafiati.com

The use of natural and benign catalysts is another green approach. Lemon juice, a natural and biodegradable catalyst, has been successfully employed in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which can involve Meldrum's acid derivatives, under concentrated solar radiation as a renewable energy source. researchgate.net This highlights a move towards not only solvent-free conditions but also the use of sustainable energy.

Furthermore, some syntheses of Meldrum's acid derivatives have been achieved in water, a green solvent, or under catalyst-free conditions in ethanol (B145695), which is a more environmentally friendly solvent compared to many traditional organic solvents. semanticscholar.orgmdpi.com For example, a four-component reaction for the synthesis of 1-hydroxy-2,4,5-trisubstituted imidazoles from Meldrum's acid has been developed in ethanol under reflux conditions without a catalyst, offering an environmentally benign procedure. semanticscholar.org

Table 1: Examples of Environmentally Benign Syntheses of Meldrum's Acid Derivatives

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Meldrum's acid, Arylaldehydes | L-Tyrosine, Grinding (Solvent-free) | Meldrum acid chalcone (B49325) derivatives | ijsrst.com |

| Meldrum's acid, Vanillin derivatives | Solvent-free | Vanillidene derivatives of Meldrum's acid | grafiati.com |

| Meldrum's acid derivatives | Lemon juice, Concentrated solar radiation | 2,3-dihydroquinazolin-4(1H)-ones | researchgate.net |

| Hydroxylamine, Benzonitriles, Arylglyoxal, Meldrum's acid | Ethanol, Reflux (Catalyst-free) | 1-hydroxy-2,4,5-trisubstituted imidazoles | semanticscholar.org |

| Meldrum's acid, Methyl acetoacetate (B1235776), Benzaldehyde derivatives, Ammonium (B1175870) acetate (B1210297) | SiO2-Pr-SO3H, Solvent-free | 3,4-dihydro-2-pyridone derivatives | mdpi.com |

Atom Economy and Waste Reduction in Preparative Procedures.

Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. In the context of synthesizing 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin-4-one and its analogues, this involves designing synthetic routes that minimize the formation of by-products.

The synthesis of dichlorinated Meldrum's acid (DiCMA) for use in amine dichloroacetylation showcases a superior atom economy of 66.7%. bris.ac.uk This is because the reaction does not necessitate a base or coupling agent, and the by-products, acetone and carbon dioxide, are easily separable. bris.ac.uk This approach is a significant improvement over traditional methods.

Multicomponent reactions (MCRs) are inherently atom-economical as they combine several starting materials in a single step to form a complex product, with few or no by-products. The synthesis of 3,4-dihydro-2(1H)-pyridones from Meldrum's acid, a β-keto-ester, an aromatic aldehyde, and ammonium acetate is a prime example of an MCR that is both high-yielding and environmentally benign, especially when conducted under solvent-free conditions. mdpi.com

The thermal decomposition of acyl Meldrum's acid derivatives to generate reactive ketenes is a classic application. mdpi.com The efficiency of these reactions in terms of waste depends on the subsequent trapping of the ketene (B1206846). Intramolecular trapping, for instance, can lead to high-yielding cyclizations with minimal waste.

Table 2: Comparison of Atom Economy in Amine Dichloroacetylation

| Method | Reagents | Atom Economy | Reference |

|---|---|---|---|

| Using Dichloromeldrum's Acid (DiCMA) | Amine, DiCMA | 66.7% | bris.ac.uk |

| Traditional Methods | Amine, Dichloroacetyl chloride, Base | Lower | bris.ac.uk |

Mechanistic Investigations of 2,2 Dimethyl 6 Trimethylsilyl Oxy 4h 1,3 Dioxin Reactivity

Fundamental Reactivity Modes of 6-Silyloxydioxins

The reactivity of 6-silyloxydioxins is dominated by their function as enolate equivalents. The trimethylsilyl (B98337) group "traps" the enolate form of the parent 1,3-dioxin-4-one, creating a stable, isolable, and reactive nucleophile that can be precisely deployed in synthetic transformations.

2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin functions as a synthetic equivalent, or a "masked" form, of an acetoacetate (B1235776) enolate. researchgate.net Its primary mode of reaction is through nucleophilic addition to electrophiles, most notably the carbonyl group of aldehydes and ketones. This pathway is characteristic of silyl (B83357) enol ethers and is known as the Mukaiyama aldol (B89426) reaction. libretexts.org

The term "vinylogous" refers to the transmission of electronic effects through a conjugated system. In the case of 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin, the nucleophilic character of the oxygen-bound carbon is relayed through the conjugated diene system to the carbon atom at the 4-position of the dioxin ring. This allows the compound to react at this distal position, extending the reach of the enolate's nucleophilicity.

This reactivity is a direct consequence of the resonance stabilization of the corresponding enolate. The negative charge is delocalized across the O-C=C-C=O system. This delocalization stabilizes the reactive intermediate and directs the nucleophilic attack to the terminal carbon (γ-position) of the conjugated system. This regioselectivity is a key feature of its chemistry, enabling the synthesis of 1,5-dicarbonyl precursors and polyketide fragments. researchgate.netsci-hub.se A vinylogous aldol reaction was reported in which the parent compound, 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD), was deprotonated with lithium diisopropylamide (LDA) to form a vinylogous enolate that subsequently added to carbonyl derivatives. researchgate.net

Catalytic Asymmetric Transformations Mediated by 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin

A significant advancement in the use of this dioxinone is its incorporation into catalytic asymmetric reactions, which allow for the synthesis of chiral molecules with high enantiomeric purity. These methods are crucial for the synthesis of biologically active compounds and natural products.

The development of chiral Lewis acid catalysts has been pivotal for achieving high stereocontrol in aldol-type reactions involving 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin. A prominent class of catalysts is derived from titanium(IV) isopropoxide and chiral binaphthol (BINOL) ligands. researchgate.netresearchgate.net

The design of these catalysts involves the careful selection of the metal center, the chiral ligand, and the reaction conditions to maximize enantioselectivity. For instance, the catalyst formed from Ti(O-i-Pr)4 and (R)-BINOL has been shown to be highly effective. researchgate.net Optimization studies have revealed that the complete removal of isopropanol, a byproduct of catalyst formation, is critical for achieving high yields and selectivities. This can be accomplished by azeotropic distillation or by in situ silylation. harvard.edu The choice of solvent and temperature also plays a crucial role in the reaction's outcome.

Below is a table summarizing the results of a catalytic, enantioselective aldol addition using a chiral titanium catalyst with various aldehydes, demonstrating the broad applicability of this system.

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 88 | 97 |

| Cinnamaldehyde | 96 | 94 |

| (E)-2-Methyl-2-butenal | 88 | 96 |

| 3-Phenylpropionaldehyde | 94 | 91 |

Data sourced from studies on catalytic, enantioselective aldol additions of acetone (B3395972) enolate equivalents. harvard.edu

The mechanism of stereoinduction in these catalytic reactions relies on the formation of a well-organized, chiral transition state. The chiral Lewis acid catalyst coordinates to the aldehyde's carbonyl oxygen, activating it for nucleophilic attack. Simultaneously, the catalyst's chiral ligands create a sterically defined pocket around the aldehyde.

The silyl dienol ether then approaches this complex. The facial selectivity of the addition—that is, whether the nucleophile attacks the Re or Si face of the aldehyde—is dictated by the steric environment created by the chiral catalyst. The transition state model, often analogized to the Zimmerman-Traxler model for aldol reactions, proposes a chair-like, six-membered ring structure involving the titanium center, the aldehyde oxygen, the aldehyde carbon, the newly forming C-C bond, and the dienolate's carbon and oxygen atoms. harvard.edu The bulky groups of the chiral ligand orient the aldehyde in a way that one face is sterically shielded, forcing the incoming nucleophile to attack from the less hindered face, leading to the preferential formation of one enantiomer.

In asymmetric catalysis, a non-linear effect (NLE) describes a phenomenon where the enantiomeric excess (ee) of the product is not directly proportional to the ee of the chiral catalyst. Such effects have been observed in the Ti(IV)/(R)-BINOL catalyzed aldol condensation with 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin. researchgate.net

Specifically, a positive non-linear effect, or "asymmetric amplification," can occur, where a catalyst with low enantiomeric purity can generate a product with a significantly higher enantiomeric excess. This is often attributed to the formation of catalyst aggregates or complexes of different reactivity and stereoselectivity. For example, a heterochiral complex (formed from R and S enantiomers of the ligand) might be less reactive than the homochiral complexes (R,R or S,S). As a result, even in a partially resolved catalyst mixture, the more reactive homochiral species dominates the reaction pathway, leading to an amplified product ee. researchgate.net In some cases, the reaction can proceed through an auto-inductive process, where the reaction product itself influences the catalyst's activity and selectivity, further contributing to non-linear phenomena. researchgate.net

Theoretical and Computational Studies of Reaction Mechanisms.

Computational chemistry offers powerful tools to investigate the intricate details of reaction mechanisms that are often difficult to probe through experimental means alone. numberanalytics.com For silyl enol ethers like 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin, theoretical studies are crucial for understanding reactivity, stereoselectivity, and the role of catalysts. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are commonly employed to map potential energy surfaces, characterize transition states, and simulate the dynamic behavior of molecules. nih.govnsf.gov

Quantum chemical calculations, particularly using DFT, are instrumental in elucidating the mechanisms of reactions involving silyl enol ethers. These calculations allow for the localization and characterization of transition state structures, providing critical information about activation energies and the geometric requirements for a reaction to proceed. researchgate.net

A prominent reaction of silyl enol ethers is the Mukaiyama aldol addition, and its mechanism has been extensively studied computationally. DFT calculations have been used to explore the transition structures for the diastereodifferentiating step, revealing that pro-syn pathways tend to proceed through synclinal transition states, while pro-anti pathways favor antiperiplanar geometries. nih.gov

Another area of study involves formal [3+3] cyclization reactions where 1,3-bis(silyl enol ethers) react with 1,3-dielectrophiles. DFT studies at the B3LYP level have been used to rationalize the experimental regioselectivity. rsc.org These calculations investigate different mechanistic pathways, such as 1,2- versus 1,4-addition, and the dynamic intramolecular shift of the silyl group. rsc.org The activation barrier for the silyl shift in related systems, even without a catalyst, has been calculated to be very low, indicating a facile process. rsc.org For instance, the transition state for a silyl shift in a non-fluorinated substrate was located at a barrier of only 2.91 kcal/mol. rsc.org

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Silyl Shift (uncatalyzed) | Dynamic shift of silyl group between two oxygen atoms in the dielectrophile. | 2.91 |

| Silyl Shift (CF3 substituted, uncatalyzed) | Silyl shift in an electron-deficient dielectrophile. | 4.06 |

| Silyl Chloride Elimination | Cleavage of silyl chloride from an intermediate complex. | 19.36 |

Molecular dynamics (MD) simulations provide a means to study the dynamic interactions between a substrate, such as a silyl enol ether, and a catalyst over time. These simulations are particularly useful for understanding how noncovalent interactions guide the substrate into a reactive conformation within a catalyst's active site. nsf.govacs.org

In biocatalysis, MD simulations have been performed on enzymes that catalyze the stereoconvergent alkylation of silyl enol ethers. These studies show how specific amino acid residues in the enzyme's active site orient the substrate through hydrogen bonding and steric effects to achieve high selectivity. nsf.gov Similarly, for organocatalyzed reactions, such as the enantioselective Mukaiyama aldol reaction, MD simulations combined with extensive conformational sampling help identify the key noncovalent interactions between the catalyst and the silyl enol ether. acs.org These interactions can include C-H···π interactions between the substrate and aromatic rings on the catalyst, which help to fix the geometry of the transition state. acs.org

| Interaction Type | Interacting Groups | Significance |

|---|---|---|

| π-π Stacking | Aromatic rings of catalyst and substrate. | Contributes to stabilizing the transition state. |

| C-H···π Interaction | Vinyl C-H of silyl enol ether and catalyst's indole (B1671886) ring. | Fixes the conformation of the substrate-catalyst complex. |

| C-H···O Hydrogen Bond | C-H group of dienophile and oxygen of counteranion. | Orients the substrate within the catalyst's active site. acs.org |

| Steric Repulsion | Silyl enol ether and catalyst side groups. | Disfavors certain binding modes, enhancing selectivity. |

A major goal of computational chemistry is to predict the outcome of a reaction, including its rate and selectivity, without performing the experiment. By calculating the relative free energies of different transition states, researchers can predict which reaction pathway is favored and, therefore, which product will be dominant. chinesechemsoc.orguea.ac.uk

For example, DFT calculations on an excited-state palladium-catalyzed C-ketonylation of 1-bromosugars with silyl enol ethers showed that the α-radical addition to the silyl enol ether was 1.4 kcal/mol more favorable than the β-addition, corroborating experimental observations of high α-selectivity. chinesechemsoc.org In other systems, computational models have been developed to predict the electrophilic amination reactivity of silyl enol ethers with nitrosoarenes. These models can classify substrates into reactivity categories, which has been successfully validated by experiments in microflow reactors. uliege.be The models use Linear Free-Energy Relationships (LFER) to correlate calculated reaction rates with electronic substituent constants, revealing high sensitivity to electronic modulation in the reactants. uliege.be

| Reactant Combination | Predicted Reactivity Category | Predicted Conversion | Experimental Conversion |

|---|---|---|---|

| Novel Nitrosoarene + New Silyl Enol Ether | Category 2 (High Potential) | 95% | 96% |

These predictive capabilities are invaluable for optimizing reaction conditions and for the rational design of new catalysts and synthetic pathways. numberanalytics.com

Applications of 2,2 Dimethyl 6 Trimethylsilyl Oxy 4h 1,3 Dioxin in Complex Chemical Synthesis

Strategic Utility as a C3 Synthon in Carbon-Carbon Bond Formation

As a C3 synthon, the compound provides a three-carbon building block for constructing larger carbon skeletons. Its silylated enol ether moiety allows for regioselective reactions, typically at the C4 position, with a variety of electrophiles. This reactivity is central to its application in synthesizing polyketide chains, which are key structural motifs in many biologically active natural products.

The strategic incorporation of this C3 synthon has been demonstrated in the total synthesis of complex natural products. A notable example is its use in the modular synthesis of dothideopyrones E and F, secondary metabolites isolated from an endolichenic fungus. acs.org In this synthesis, the corresponding ketene (B1206846) acetal, ((2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxy)trimethylsilane, undergoes a Lewis acid-catalyzed Mukaiyama-aldol reaction with a complex aldehyde fragment. acs.org This key step efficiently couples two major fragments, showcasing the reagent's role in convergent synthesis strategies. The subsequent oxidation and cyclization steps yield the pyrone core of the natural products. acs.org

The table below details the key fragment coupling step in the synthesis of a dothideopyrone precursor.

| Reactant 1 | Reactant 2 | Key Reagent | Product | Yield | Reference |

| Aldehyde 16 | Ketene Acetal 17 | BF₃·OEt₂ | Aldol (B89426) Adduct 18 | Not isolated, used directly | acs.org |

| Aldol Adduct 18 | Dess–Martin periodinane | - | β-Keto Dioxinone 19 | 81% (over 2 steps) | acs.org |

This approach highlights how the dioxinone reagent serves as a robust acetoacetate (B1235776) surrogate, enabling the formation of a key β-hydroxy ketone which is then oxidized to the β-diketone structure embedded within the target polyketide. acs.org The chemistry of related Meldrum's acid derivatives has also been applied to the synthesis of other natural products, such as the peptide-polyketide jamaicamide B and the immunosuppressant FK506, underscoring the broad utility of this class of reagents. uni-hannover.dersc.org

The synthesis of polyketides often requires precise control over the stereochemistry of multiple chiral centers. The use of 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin-4-one and related masked acetoacetate synthons in aldol reactions allows for the construction of stereodefined fragments. nih.govutexas.edu In the synthesis of the dothideopyrone precursor, the aldol reaction between the silyl (B83357) enol ether 17 and the chiral aldehyde 16 sets a new stereocenter. acs.org While the diastereoselectivity of this specific reaction was not detailed, such reactions are a cornerstone of modern asymmetric synthesis.

Furthermore, chemoenzymatic strategies often employ related diketide fragments derived from Meldrum's acid to construct libraries of stereoisomers. nih.govutexas.edu These methods combine chemical C-C bond formation with highly stereoselective enzymatic reductions by ketoreductase (KR) domains to generate chiral triketides with controlled β- and δ-carbon stereocenters. nih.gov This synergy between chemical synthesis and biocatalysis provides a powerful platform for accessing stereocomplex fragments for drug discovery and synthetic methodology development. nih.govutexas.edu

Development of Novel Synthetic Sequences Utilizing the Masked Acetoacetate Ester

The unique reactivity of the dioxinone core as a masked acetoacetate ester has spurred the development of innovative synthetic sequences, including cascade reactions and multicomponent cyclizations that build molecular complexity rapidly.

Masked acetoacetate esters are valuable partners in multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product that incorporates portions of all starting materials. acs.orgsci-hub.seresearchgate.net These reactions are highly atom-economical and efficient for generating diverse molecular scaffolds. For instance, acetoacetate esters participate in Biginelli and Hantzsch-type cyclizations to produce dihydropyrimidinones and pyridines, respectively. sci-hub.se The use of a masked equivalent like 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin-4-one could offer advantages in solubility or reactivity in such transformations.

Cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, also leverage this reagent's potential. A related derivative of Meldrum's acid can react with an enol ether in an intermolecular hetero-Diels–Alder reaction, followed by a retro-[4+2] cycloaddition that expels acetone (B3395972) to generate a reactive ketene intermediate, which can be trapped to form complex polycyclic systems. 20.210.105 This sequence demonstrates how the dioxinone structure can be used to generate other reactive intermediates in a controlled, stepwise manner within a single pot.

Contributions to Diversification and Library Synthesis

The generation of chemical libraries with high molecular diversity is a central theme in medicinal chemistry and drug discovery. The versatility and reliable reactivity of 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin-4-one and related Meldrum's acid derivatives make them ideal building blocks for library synthesis. whiterose.ac.uk Their ability to participate in a wide array of C-C bond-forming reactions, including aldol additions, Michael additions, and multicomponent cyclizations, allows for the rapid assembly of diverse molecular scaffolds from a common set of starting materials. sci-hub.seacs.orgnih.gov

By varying the electrophilic partner or the conditions for subsequent cyclization, a multitude of distinct heterocyclic and polyketide-like structures can be generated. This "bottom-up" branching synthetic approach enables the efficient exploration of chemical space to identify novel bioactive compounds. whiterose.ac.uk The development of robust, high-throughput synthetic approaches using such versatile reagents is critical for populating screening collections with structurally diverse and lead-like molecules. whiterose.ac.uk

Access to Structurally Diverse Molecular Scaffolds

A key application of 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin-4-one lies in its ability to serve as a precursor to a wide array of structurally diverse molecular scaffolds. The inherent reactivity of this silyl enol ether, particularly in vinylogous aldol reactions, enables the formation of polyketide-type structures which are central to many biologically active natural products. frontiersin.orgnih.govresearchgate.net

Research has demonstrated that this reagent can undergo reactions with various electrophiles to generate complex intermediates that can be further elaborated into a range of heterocyclic and carbocyclic systems. For instance, its reaction with aldehydes under Lewis acidic or copper-catalyzed conditions yields β-hydroxy dioxinones. frontiersin.orgnih.govresearchgate.net These intermediates are valuable precursors for the synthesis of macrocyclic compounds and terpenoids. frontiersin.orgnih.govresearchgate.net

Furthermore, the dioxinone moiety is stable under a variety of reaction conditions, including transition-metal-catalyzed processes like olefin metathesis and palladium-mediated cross-coupling reactions. frontiersin.orgnih.gov This stability allows for its incorporation into complex synthetic sequences, ultimately leading to the generation of novel molecular frameworks. A notable example is the synthesis of multisubstituted γ-butyrolactones through a cycloaddition reaction, showcasing the reagent's utility in constructing densely functionalized small rings with potential applications in medicinal chemistry. frontiersin.orgnih.gov The thermolysis of dioxinone derivatives to generate highly reactive acylketenes, which can then be trapped by various nucleophiles, provides another powerful strategy for synthesizing β-keto acid derivatives and resorcylate cores found in natural products like angelicoin B and cruentaren A. frontiersin.orgnih.gov

| Scaffold Type | Reaction Partner(s) | Key Reaction Type | Resulting Core Structure | Reference(s) |

| β-Hydroxy Dioxinones | Aldehydes | Vinylogous Aldol Reaction | Polyketide-like | frontiersin.orgnih.govresearchgate.net |

| γ-Butyrolactones | Various | Cycloaddition | Substituted Lactone | frontiersin.orgnih.gov |

| Resorcylates | Alcohols/Nucleophiles | Acylketene Trapping | Aromatic | frontiersin.orgnih.gov |

| Macrocycles | Dienes/Terminal Alkenes | Ring-Closing Metathesis | Large Ring System | frontiersin.orgnih.govresearchgate.net |

Methodologies for Combinatorial Synthesis

The predictable and high-yielding reactivity of 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin-4-one makes it an ideal building block for methodologies geared towards combinatorial synthesis and diversity-oriented synthesis. acs.orgresearchgate.net These approaches aim to rapidly generate large libraries of related compounds for high-throughput screening in drug discovery and materials science. bioduro.com

The vinylogous addition of this silyl enol ether to a wide range of carbonyl compounds and their derivatives (such as aldehydes, ketones, imines, and acetals) proceeds with high efficiency and regioselectivity. researchgate.net This reliability is a cornerstone of successful combinatorial and parallel synthesis, where consistent outcomes across a matrix of reactants are essential. bioduro.commanufacturingchemist.com By systematically varying the electrophilic reaction partner, chemists can generate extensive libraries of δ-functionalized β-ketoesters from a common dioxinone starting material. researchgate.net

A general strategy for the combinatorial synthesis of a compound library using 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin-4-one involves its reaction with a diverse set of aldehydes in a parallel format. Each reaction vessel contains the silyl enol ether and a unique aldehyde, leading to a library of distinct β-hydroxy dioxinone products. These can then be subjected to a second reaction in a parallel manner to induce cyclization or other transformations, further increasing the structural diversity of the final library. This diversity-oriented approach provides expedited access to a multitude of small-ring compounds under mild conditions. frontiersin.orgnih.gov The use of automated parallel synthesis platforms can further accelerate the generation of these compound libraries. nih.gov

| Step | Reagents & Conditions | Purpose | Output | Reference(s) |

| 1: Library Generation | 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin-4-one + Library of Aldehydes (R-CHO); Lewis Acid or Copper Catalyst | Parallel vinylogous aldol reactions | Library of diverse β-hydroxy dioxinones | frontiersin.orgnih.govresearchgate.net |

| 2: Diversification (Optional) | Various reagents for cyclization, oxidation, reduction, or cross-coupling | Further functionalization and scaffold modification | Library of diverse final products (e.g., lactones, pyrones) | frontiersin.orgnih.govresearchgate.net |

This methodological approach, leveraging a common and reliable reaction, is invaluable for exploring chemical space and identifying novel compounds with desired biological activities or material properties.

Emerging Research Directions and Future Perspectives for 2,2 Dimethyl 6 Trimethylsilyl Oxy 4h 1,3 Dioxin Chemistry

Innovations in Catalyst Discovery and Development for Enhanced Selectivity

The quest for higher selectivity in reactions involving 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin and related structures is driving significant innovation in catalysis. The development of novel catalytic systems is paramount for controlling the regioselectivity and stereoselectivity of the transformations, leading to more efficient access to complex molecular architectures.

Biocatalysis, which utilizes enzymes to perform chemical transformations, is emerging as a powerful tool for enhancing selectivity in organic synthesis. vapourtec.com While direct biocatalytic applications on 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin are still a nascent field of study, related research on similar dioxinone frameworks highlights the potential. For instance, highly efficient biocatalytic processes have been developed for the preparation of Vilanterol intermediates. google.com These processes use polypeptides for the stereoselective reduction of a ketone substrate, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, to the corresponding enantiopure alcohol. google.comgoogleapis.com This conversion achieves high enantiomeric excess (>98% ee), demonstrating the power of enzymes to control stereochemistry on a complex molecule containing a dioxinone ring. google.com

Future research is anticipated to explore the use of enzymes such as lipases, esterases, and oxidoreductases to catalyze reactions with 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin. Potential applications include:

Enantioselective hydrolysis of the silyl (B83357) ether.

Stereoselective additions to the diene system.

Enzyme-mediated cascade reactions initiated by the transformation of the dioxinone moiety.

The development of such biocatalytic methods would offer a green and highly selective alternative to traditional chemical catalysis.

Photoredox and electrocatalysis are rapidly expanding fields in organic chemistry that utilize light or electricity, respectively, to generate reactive intermediates via single-electron transfer (SET) processes. nih.govsigmaaldrich.com These methods provide access to unique reaction pathways that are often difficult to achieve under thermal conditions. nih.gov The application of these methodologies to 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin chemistry is a promising frontier.

Photoredox Catalysis: This strategy relies on photocatalysts (metal complexes or organic dyes) that, upon absorbing visible light, can oxidize or reduce a substrate to initiate a reaction. nih.govrsc.org For the silyloxy dioxinone, photoredox catalysis could enable:

Radical-mediated C-C and C-heteroatom bond formation: By generating radical intermediates, it becomes possible to forge challenging bonds under mild conditions. nih.gov

Novel cycloaddition pathways: Accessing excited-state reactivity could lead to new types of pericyclic reactions not observed thermally.

Dual Catalysis: Combining photoredox catalysis with another catalytic cycle, such as organocatalysis or transition-metal catalysis, can unlock unprecedented transformations. rsc.org For example, a dual system could facilitate the enantioselective functionalization of aldehydes with the dioxinone scaffold. nih.gov

Recent advances have demonstrated the power of photoredox catalysis for a wide range of transformations, including C-H functionalization and cross-coupling, which could be applied to derivatives of the dioxinone core. sigmaaldrich.comrsc.org

Electrocatalysis: Electrosynthesis involves driving oxidation and reduction reactions using an electric current, often avoiding the need for stoichiometric chemical oxidants or reductants. vapourtec.com This approach could be used to regenerate catalysts in situ or to generate reactive radical ions from the dioxinone for subsequent coupling reactions. The precise control over the applied potential allows for high selectivity in chemical transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of dioxinone chemistry with modern automation and continuous manufacturing technologies is poised to significantly accelerate discovery and process development.

Flow Chemistry: Performing reactions in continuous-flow reactors rather than traditional batch setups offers numerous advantages, including superior control over reaction parameters like temperature and mixing, enhanced safety, and easier scalability. goflow.at The small reactor volumes and excellent heat transfer capabilities are particularly suited for managing highly exothermic or fast reactions involving reactive intermediates like the ketenes generated from dioxinones upon thermolysis. goflow.at Flow chemistry enables access to reaction conditions, such as high temperatures and pressures, that are often challenging to implement safely in batch processing. goflow.at This technology has been successfully applied in the pharmaceutical and agrochemical industries for various transformations. vapourtec.comthalesnano.com

Automated Synthesis Platforms: Automated systems can perform entire synthetic sequences, including reaction, work-up, and purification, with minimal human intervention. sigmaaldrich.comemolecules.com These platforms dramatically increase the speed and efficiency of synthesizing libraries of compounds for screening and optimization. chemspeed.com By integrating the synthesis of derivatives from 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin into an automated workflow, researchers can rapidly explore a vast chemical space, accelerating the discovery of new molecules with desired properties. emolecules.combohrium.com

| Technology | Advantages for Dioxinone Chemistry |

| Flow Chemistry | Precise control of temperature and residence time, enhanced safety for handling reactive intermediates (e.g., ketenes), improved mixing, and seamless scalability. goflow.at |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis of derivatives, reduced human error, and increased reproducibility. sigmaaldrich.comchemspeed.com |

Advanced Spectroscopic and Chromatographic Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin is crucial for optimizing existing transformations and designing new ones. Advanced analytical techniques are indispensable for this purpose.

Chromatographic Techniques: High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is essential for determining the enantiomeric excess and diastereoselectivity of asymmetric reactions. arkat-usa.org This was demonstrated in the analysis of products from the vinylogous aldol (B89426) reaction between aldehydes and a dioxinone-derived silyl diene. arkat-usa.org Gas and liquid chromatography, especially when coupled with mass spectrometry (GC-MS and LC-MS), are powerful tools for identifying transient intermediates and byproducts, providing critical snapshots of the reaction pathway. nih.gov Techniques like thin-layer chromatography (TLC) remain valuable for routine reaction monitoring. wmich.edu

Spectroscopic Techniques: In-situ spectroscopic methods, such as ReactIR (infrared spectroscopy) and process NMR, allow for real-time monitoring of reactant consumption and product formation. This provides detailed kinetic data that is vital for mechanistic studies. For example, IR spectroscopy can be used to track the characteristic carbonyl stretch of the dioxinone ring throughout a reaction. wmich.edu

These analytical methods provide the empirical data needed to validate or refute mechanistic hypotheses, often generated through computational studies.

Computational Design and Optimization of Dioxinone-Based Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become a predictive tool in modern organic synthesis. nih.gov DFT calculations can be used to model reaction pathways, determine the energies of transition states and intermediates, and elucidate the origins of stereoselectivity. mdpi.comresearchgate.net

For reactions involving silyloxy-containing compounds, DFT studies have successfully explained the factors controlling diastereoselectivity. mdpi.com For example, in the intramolecular cycloaddition of α-silyloxydiazoalkanes, calculations revealed that steric effects were the dominant factor in determining the facial selectivity of the reaction. mdpi.comresearchgate.net

In the context of 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin chemistry, computational studies can be employed to:

Predict Reactivity: Identify the most likely sites for nucleophilic or electrophilic attack. frontiersin.org

Optimize Reaction Conditions: Screen virtual libraries of catalysts and substrates to identify promising candidates before embarking on experimental work.

Explain Stereochemical Outcomes: Model the transition states of competing pathways to understand why a particular stereoisomer is favored, as seen in studies of aldol reactions. arkat-usa.org

The synergy between computational prediction and experimental validation accelerates the development of new, highly selective reactions.

| Computational Approach | Application in Dioxinone Chemistry | Research Finding Example |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting stereoselectivity, and calculating transition state energies. nih.gov | In related silyloxy systems, steric effects, rather than electronic effects like the gauche effect, were found to be the primary determinant of stereoselectivity in cycloaddition reactions. mdpi.comresearchgate.net |

| Conceptual DFT | Characterizing reactive sites for nucleophilic, electrophilic, and radical attacks using descriptors like Fukui functions. frontiersin.org | N/A (Applied to other systems, but directly relevant). |

Sustainable Chemical Transformations and Circular Economy Principles

Modern synthetic chemistry is increasingly guided by the principles of green chemistry and the circular economy, which aim to minimize waste, reduce reliance on finite resources, and design products and processes that are environmentally benign. oecd.orgresearchgate.net The chemistry of 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin can be aligned with these principles in several ways.

Atom Economy: Dioxinones are valuable precursors to acylketenes, which are highly reactive intermediates. The thermal generation of these ketenes from dioxinone precursors often proceeds cleanly, with acetone (B3395972) and carbon dioxide (from subsequent steps) as the primary byproducts. researchgate.net While not perfectly atom-economical, the byproducts are relatively low in toxicity.

Circular Economy: This economic model emphasizes designing out waste and keeping materials in use. oecd.org In chemical synthesis, this translates to using renewable feedstocks, recycling reagents and catalysts, and designing biodegradable products. mdpi.comcetjournal.it Research in this area could focus on:

Renewable Feedstocks: Developing synthetic routes to the dioxinone core from bio-based starting materials.

Catalyst Recycling: Employing heterogeneous or immobilized catalysts that can be easily recovered and reused.

Waste Valorization: Finding applications for the acetone byproduct, or designing catalytic cycles that consume byproducts.

By embracing these sustainable approaches, the synthetic utility of 2,2-dimethyl-6-[(trimethylsilyl)oxy]-4H-1,3-dioxin can be maximized while minimizing its environmental footprint, ensuring its continued relevance in the future of chemical manufacturing. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.